molecular formula C12H17BO4S B1394851 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate CAS No. 1040281-86-4

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate

Cat. No.: B1394851
CAS No.: 1040281-86-4
M. Wt: 268.14 g/mol
InChI Key: ZJFOCNXPSJTTFP-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate is a boronic ester derivative of thiophene. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of thiophene-3-carboxylate using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or phenols.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Utilized in the synthesis of pharmaceutical compounds and drug discovery research.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate is unique due to its thiophene backbone, which imparts distinct electronic properties compared to other boronic esters. This makes it particularly valuable in the synthesis of conjugated polymers and organic electronic materials.

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-6-8(7-18-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFOCNXPSJTTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694659
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040281-86-4
Record name 3-Thiophenecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040281-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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